4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound characterized by its unique structural features and potential biological activities. It is classified under thieno[2,3-d]pyrimidine derivatives, which are known for their diverse pharmacological properties. The compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential applications in drug development.
The compound is synthesized through various organic chemistry methods and has been studied for its antimicrobial properties and other biological activities. It is listed under the Chemical Abstracts Service with the registry number 866020-52-2, indicating its recognition in chemical databases and literature .
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid belongs to the class of heterocyclic compounds. Specifically, it is a derivative of thieno[2,3-d]pyrimidine, which incorporates a piperidine ring substituted with a benzyl group. This structural arrangement contributes to its potential biological activity and interaction with various biological targets.
The synthesis of 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. A notable method includes the reaction of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with benzylamine or similar amines in the presence of coupling agents like 1,1’-carbonyldiimidazole. This process can be performed in a one-pot reaction setup to enhance efficiency and yield .
The synthesis generally requires the following steps:
The final product's structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .
The molecular formula for 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is C19H19N3O2S. The compound consists of:
The molar mass of this compound is approximately 353.44 g/mol . The structure features multiple functional groups that contribute to its potential reactivity and biological interactions.
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships.
The reactivity of this compound can be influenced by the presence of the thieno[2,3-d]pyrimidine moiety, which may stabilize certain intermediates or facilitate specific reaction pathways due to its electron-withdrawing characteristics.
While specific mechanisms for 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid are still under investigation, compounds within this class often exhibit activity through:
Research indicates that related compounds can modulate biological pathways linked to inflammation and cellular signaling . This suggests that 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid may also possess similar properties.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific solubility data would require empirical determination.
Key chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during synthetic transformations.
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid has potential applications in:
Thieno[2,3-d]pyrimidine represents a privileged heterocyclic scaffold in modern drug discovery due to its structural resemblance to natural purines and remarkable adaptability for target-specific modifications. As a bioisostere of adenine, this fused bicyclic system mimics the hydrogen-bonding patterns and electronic distribution of endogenous purines, enabling high-affinity interactions with diverse biological targets, particularly protein kinases and neurotransmitter transporters [1] [5]. The scaffold exists in three isomeric forms, with the [2,3-d] variant demonstrating exceptional versatility in medicinal applications, ranging from anticancer to central nervous system (CNS) therapeutics. Its synthetic accessibility allows for strategic decoration at positions 4, 6, and 7, facilitating the optimization of pharmacological properties while maintaining favorable drug-like characteristics. The incorporation of 4-benzylpiperidine moieties—as seen in the advanced derivative 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid—exemplifies structure-driven approaches to enhance target engagement and selectivity within this chemotype [1] [6].
Table 1: Key Heterocyclic Scaffolds in Targeted Drug Discovery
Scaffold | Biological Significance | Target Examples |
---|---|---|
Thieno[2,3-d]pyrimidine | Bioisostere of purines; enhances binding to ATP pockets | EGFR, VEGFR-2, RIPK2 |
Quinazoline | Well-established kinase inhibitor core | EGFR, HER2 |
Pyrazolo[3,4-d]pyrimidine | Purine-mimetic scaffold with broad kinase activity | Src, Abl, JAK |
Imidazopyridine | Combines hydrogen bonding capability with metabolic stability | PI3K, mTOR |
Heterocyclic compounds constitute >85% of pharmacologically active agents, with nitrogen-containing frameworks exhibiting unparalleled dominance in oncology and CNS drug development. Among these, the thieno[2,3-d]pyrimidine architecture has emerged as a structurally tunable platform that addresses the pharmacological limitations of early-generation heterocycles. Its rise parallels the shift toward structure-based drug design, where precise control over molecular interactions with deep hydrophobic pockets and polar hinge regions of enzymes is paramount. Clinically validated inhibitors incorporating this scaffold include the EGFR inhibitor olmutinib (approved for NSCLC) and the PI3K inhibitor pictilisib (Phase II), demonstrating its translational viability [5] [6]. The scaffold's synthetic flexibility enables strategic functionalization: electron-withdrawing groups at C-6 enhance kinase affinity, while substitutions at C-4 influence selectivity profiles across enzyme isoforms. This adaptability underpins its utility in addressing complex drug resistance mechanisms, as evidenced by derivatives retaining potency against T790M-mutant EGFR—a common resistance variant in lung cancer therapeutics [3] [6].
Thieno[2,3-d]pyrimidine derivatives exhibit broad-spectrum kinase inhibitory activity by competitively occupying ATP-binding sites through hinge region interactions. The planar thienopyrimidine core forms critical hydrogen bonds with conserved residues (e.g., Met793 in EGFR), while substituents at C-4 and C-6 extend into hydrophobic regions, dictating potency and selectivity. For example, 4-anilino derivatives demonstrate dual EGFR/HER2 inhibition when modified with 3-chloro-4-(3-fluorobenzyloxy)aniline at C-4, achieving IC₅₀ values of 0.2–0.5 μM [5]. Similarly, 6-arylvinyl modifications enable covalent inhibition through Michael addition to cysteine residues (e.g., Cys773 in EGFR), conferring irreversible target engagement [6]. Recent advances highlight the scaffold's utility beyond receptor tyrosine kinases:
Table 2: Kinase Inhibition Profiles of Thieno[2,3-d]pyrimidine Derivatives
Derivative Structure | Primary Target | IC₅₀ (μM) | Cellular Activity |
---|---|---|---|
6-Cinnamoyl-4-(3,4,5-trimethoxyanilino) | EGFR | 0.003 | GI₅₀ = 0.001–0.02 μM (A549, HeLa, HT29, Jurkat) |
4-(3-Chloro-4-(3-fluorobenzyloxy)anilino | EGFR/HER2 | 0.2/0.5 | Growth inhibition: 42–81% (Ovarian, breast, NSCLC) |
6-(Cycloheptyl)-4-(4-chlorophenylamino) | VEGFR-2 | 0.028 | Anti-angiogenic (MCF-7 IC₅₀ = 0.66 μM) |
6-(4-Fluorophenyl)-2-morpholinothieno[2,3-d] | RIPK2 | <0.05 | NOD1/2 pathway blockade (nanomolar cellular potency) |
The 4-benzylpiperidine moiety serves as a three-dimensional pharmacophore that enhances target affinity and brain penetrance in thienopyrimidine conjugates. Its significance stems from:
Table 3: Structure-Activity Relationships (SAR) of 4-Benzylpiperidine Modifications
Modification | Biological Impact | Potency Shift |
---|---|---|
Two-carbon linker (e.g., -CH₂C(O)NH-) | Enhanced DAT inhibition | DAT IC₅₀: 0.1 μM (vs. 3.2 μM for 3C) |
Biphenyl substitution | Increased DAT selectivity over SERT/NET | DAT selectivity: >50-fold |
2-Naphthyl vs. 1-Naphthyl | Improved NET/SERT inhibition | NET IC₅₀: 0.4 μM (vs. 1.8 μM) |
Ortho-halogenated benzyl | Augmented hydrophobic contact with TM3 residues | DAT IC₅₀ improved 3–5-fold |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0